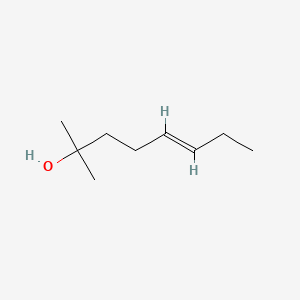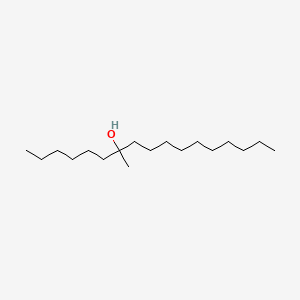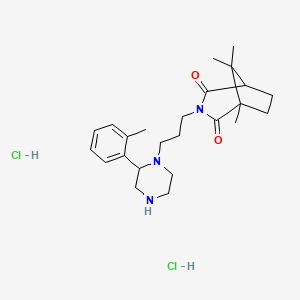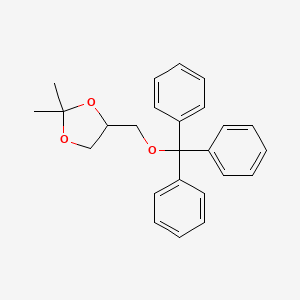
2,2-Dimethyl-4-(trityloxymethyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-4-(trityloxymethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. This specific compound is characterized by the presence of a trityloxymethyl group at the 4-position and two methyl groups at the 2-position. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(trityloxymethyl)-1,3-dioxolane typically involves the reaction of trityl chloride with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,2-Dimethyl-4-(trityloxymethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trityloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
科学的研究の応用
2,2-Dimethyl-4-(trityloxymethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2,2-Dimethyl-4-(trityloxymethyl)-1,3-dioxolane involves its ability to act as a protecting group for alcohols. The trityloxymethyl group can be easily removed under acidic conditions, allowing for the selective deprotection of alcohols in complex molecules. This property makes it valuable in multi-step organic synthesis .
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1,3-dioxolane: Lacks the trityloxymethyl group, making it less versatile as a protecting group.
4-(Trityloxymethyl)-1,3-dioxolane: Similar structure but without the dimethyl groups at the 2-position.
Uniqueness
2,2-Dimethyl-4-(trityloxymethyl)-1,3-dioxolane is unique due to the presence of both the trityloxymethyl and dimethyl groups, which enhance its stability and reactivity in various chemical reactions. This combination of functional groups makes it a valuable compound in organic synthesis and industrial applications .
特性
CAS番号 |
5330-64-3 |
|---|---|
分子式 |
C25H26O3 |
分子量 |
374.5 g/mol |
IUPAC名 |
2,2-dimethyl-4-(trityloxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C25H26O3/c1-24(2)26-18-23(28-24)19-27-25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23H,18-19H2,1-2H3 |
InChIキー |
UMSIGAOAHUCMMZ-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


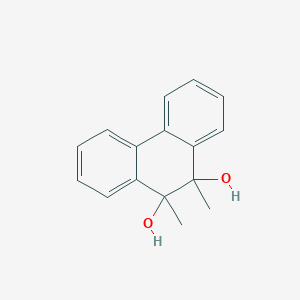
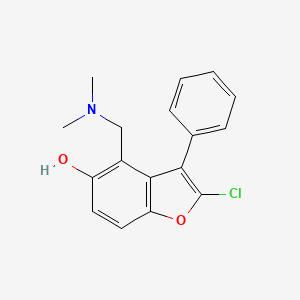
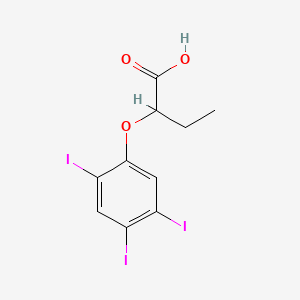
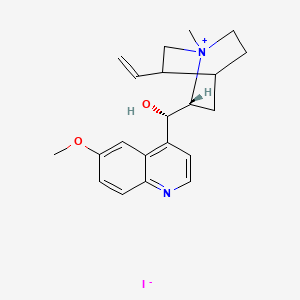
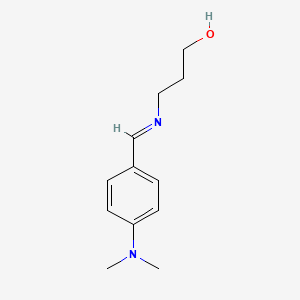
![3,3'-(9H,9'H-[3,4'-Bicarbazole]-9,9'-diyl)dibenzonitrile](/img/structure/B13771326.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B13771346.png)

